Pyrrolomycin C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Pyrrolomycin C is a member of the pyrrolomycin family, which are polyhalogenated antibiotics characterized by their unique chemical structure and significant biological activity. Pyrrolomycin C features a pyrrole moiety linked to a hydroxyphenyl ring, with multiple halogen substitutions that enhance its antibacterial properties. This compound is particularly noted for its potent activity against various Gram-positive and Gram-negative bacteria, making it a subject of interest in antibiotic research and development .

Pyrrolomycin C exhibits significant antibacterial activity, particularly against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC) for these bacteria are notably low, indicating high potency. Additionally, pyrrolomycins have demonstrated antitumoral properties, with studies showing antiproliferative effects on cancer cell lines at submicromolar concentrations . The mechanism of action is believed to involve protonophoric activity, disrupting cellular membrane integrity and function .

The synthesis of pyrrolomycin C has been achieved through various methods, including:

- Chemical Synthesis: Utilizing starting materials such as pentabromo-pyrrolomycin, which can be methylated or nitrated to yield derivatives with enhanced biological activity. This method often employs solvents like dimethylformamide and reagents like potassium carbonate for effective reaction conditions .

- Microwave-Assisted Synthesis: This technique has been explored to improve yields and reduce reaction times while maintaining the integrity of the compound's structure .

Pyrrolomycin C has potential applications in several fields:

- Antibiotic Development: Due to its potent antibacterial properties, it serves as a candidate for developing new antibiotics to combat resistant bacterial strains.

- Cancer Treatment: Its antiproliferative effects suggest potential use in cancer therapies, particularly against specific cell lines that exhibit resistance to conventional treatments .

- Research Tool: Pyrrolomycin C can be used in studies investigating bacterial resistance mechanisms and the development of biofilms.

Studies on pyrrolomycin C have focused on its interactions with various biological systems. Research indicates that it can disrupt biofilm formation in Staphylococcus aureus, making it a valuable agent in treating infections associated with biofilms. Additionally, its interactions with cellular membranes have been studied to understand its mechanism of action better .

Pyrrolomycin C shares structural similarities with other compounds in the pyrrolomycin family and related antibiotics. Here is a comparison highlighting its uniqueness:

| Compound | Structure Characteristics | Antibacterial Activity | Unique Features |

|---|---|---|---|

| Pyrrolomycin A | Contains fewer halogens compared to C | Moderate against Gram-positive bacteria | Less potent than Pyrrolomycin C |

| Pyrrolomycin D | Similar structure with different substitutions | High activity against Staphylococcus aureus | Enhanced lipophilicity due to substitutions |

| Pyrrolomycin F | Features additional functional groups | Stronger antitumoral activity | More effective against cancer cell lines |

| Nitro-Pyrrolomycins | Modified with nitro groups | Increased activity against resistant strains | Reduced cytotoxicity compared to natural variants |

Pyrrolomycin C stands out due to its specific halogenation pattern and demonstrated effectiveness against both bacterial infections and cancer cell proliferation, making it a unique candidate for further pharmacological exploration .

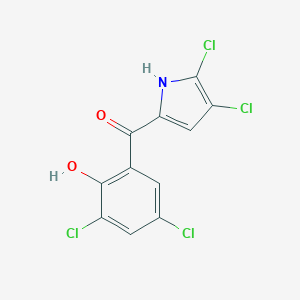

Pyrrolomycin C represents a significant member of the pyrrolomycin family of antibiotics, characterized by its unique molecular architecture consisting of a pyrrole ring connected to a substituted phenol moiety via a carbonyl bridge [1]. The molecular formula of pyrrolomycin C is C11H5Cl4NO2 with a molecular weight of 324.978 Daltons and an exact mass of 322.9074 Daltons [3]. The compound's structure has been definitively established as 2,3-dichloro-5-(3',5'-dichloro-2'-hydroxybenzoyl)pyrrole through comprehensive spectroscopic analyses and synthetic approaches [2].

From a stereochemical perspective, pyrrolomycin C is an achiral molecule, lacking any chiral centers within its structure [5]. The compound exhibits a predominantly planar geometry, with both the pyrrole and phenol rings maintaining planarity, though slight deviations occur at the carbonyl bridge junction due to steric interactions [2] [3]. This planarity is essential for the compound's stability and contributes to its distinctive physicochemical properties [5].

The conformational analysis of pyrrolomycin C reveals restricted rotation around the carbonyl-pyrrole and carbonyl-phenol bonds, primarily due to the extensive conjugation throughout the molecule [2]. This restricted rotation contributes to the compound's overall rigidity and influences its three-dimensional arrangement in space [3]. Additionally, potential intramolecular hydrogen bonding between the phenolic hydroxyl group and the carbonyl oxygen may further stabilize the molecule's conformation [5].

Table 1: Stereochemical Features of Pyrrolomycin C

| Stereochemical Aspect | Description |

|---|---|

| Chirality | No chiral centers present; molecule is achiral |

| Conformational Analysis | Restricted rotation around carbonyl-pyrrole and carbonyl-phenol bonds due to conjugation |

| Molecular Geometry | Predominantly planar structure with slight deviations due to steric effects of chlorine substituents |

| Planarity | Both aromatic rings (pyrrole and phenol) are planar; slight deviation from planarity at carbonyl bridge |

| Intramolecular Interactions | Potential intramolecular hydrogen bonding between phenolic hydroxyl and carbonyl oxygen |

The molecular architecture of pyrrolomycin C features a pyrrole ring with chlorine substituents at positions 2 and 3, connected via a carbonyl group to a phenol ring bearing chlorine atoms at positions 3' and 5' and a hydroxyl group at position 2' [1] [2]. This specific arrangement of functional groups creates a unique electronic distribution throughout the molecule, influencing its reactivity and interactions with biological systems [5].

Halogenation Patterns and Functional Group Analysis

The halogenation pattern of pyrrolomycin C represents one of its most distinctive structural features, with four chlorine atoms strategically positioned throughout the molecule [1]. Specifically, the pyrrole ring contains two chlorine substituents at positions 2 and 3, while the phenol ring bears two additional chlorine atoms at positions 3' and 5' [2]. This high degree of halogenation significantly influences the compound's lipophilicity, stability, and biological activity [5] [7].

The functional groups present in pyrrolomycin C include a pyrrole ring, a phenol ring, a carbonyl group, a hydroxyl group, and multiple chlorine substituents [1]. The pyrrole ring, with its 2,3-dichloro substitution pattern, functions as an electron-deficient heterocycle that contributes significantly to the compound's biological properties [2]. The phenol ring, bearing a 3',5'-dichloro-2'-hydroxy substitution pattern, provides hydrogen bonding capability through its hydroxyl group while also contributing to the molecule's halogenation profile [3].

Table 2: Functional Group Analysis of Pyrrolomycin C

| Functional Group | Position/Description | Chemical Significance |

|---|---|---|

| Pyrrole Ring | 2,3-dichloro substituted pyrrole nucleus | Electron-deficient heterocycle; contributes to biological activity |

| Phenol Ring | 3',5'-dichloro-2'-hydroxybenzene moiety | Provides hydrogen bonding capability and additional halogenation |

| Carbonyl Group | Ketone linking pyrrole to phenol ring | Conjugation system; contributes to UV absorption and molecular stability |

| Hydroxyl Group | Phenolic hydroxyl at position 2' on benzene ring | Potential for hydrogen bonding; may affect membrane interaction |

| Chlorine Substituents | Four chlorine atoms total: two on pyrrole (positions 2,3), two on phenol (positions 3',5') | High degree of halogenation; affects lipophilicity and biological activity |

The carbonyl group connecting the pyrrole and phenol rings serves as a crucial structural element, creating an extended conjugation system throughout the molecule [2]. This conjugation contributes to the compound's UV absorption characteristics and overall molecular stability [5]. The phenolic hydroxyl group at position 2' of the benzene ring provides potential for hydrogen bonding interactions, which may influence the compound's interactions with biological membranes [7].

Spectroscopic analyses have confirmed the precise arrangement of these functional groups within pyrrolomycin C [2]. Proton nuclear magnetic resonance (¹H NMR) spectroscopy reveals characteristic signals at 7.09 (singlet), 7.69 (doublet), and 7.76 (doublet) parts per million in acetone-d6, corresponding to the aromatic protons of the molecule [4]. Mass spectrometry data shows a characteristic isotopic pattern with peaks at m/z 323, 325, 327, and 329, reflecting the presence of four chlorine atoms in the molecular structure [3].

Comparative Structural Analysis with Pyrrolomycin Congeners

Pyrrolomycin C belongs to a family of structurally related compounds that share a common molecular framework but differ in their substitution patterns, particularly regarding halogenation and the presence of nitro groups [2]. A comparative analysis of pyrrolomycin C with its congeners reveals important structural relationships and distinctions that influence their respective chemical and biological properties [6].

Pyrrolomycin D, with a molecular formula of C11H4Cl5NO2 and molecular weight of 359.42 Daltons, differs from pyrrolomycin C primarily in its halogenation pattern [2]. While pyrrolomycin C features a 2,3-dichloro substitution on the pyrrole ring, pyrrolomycin D contains an additional chlorine atom at position 4, resulting in a 2,3,4-trichloro substitution pattern [2] [7]. This additional chlorination in pyrrolomycin D correlates with its broader spectrum of biological activity compared to pyrrolomycin C [16].

Pyrrolomycin E, with a molecular formula of C11H6Cl3N2O3 and molecular weight of 335.53 Daltons, exhibits a significantly different substitution pattern compared to pyrrolomycin C [2]. It features a 5-chloro-3-nitro substitution on the pyrrole ring, in contrast to the 2,3-dichloro pattern of pyrrolomycin C [2] [6]. The presence of a nitro group in pyrrolomycin E represents a major structural distinction from pyrrolomycin C [11].

Table 3: Halogenation Pattern Comparison Across Pyrrolomycin Congeners

| Pyrrolomycin Congener | Pyrrole Ring Halogenation | Phenol Ring Halogenation | Total Chlorine Atoms | Other Substituents |

|---|---|---|---|---|

| Pyrrolomycin A | 2,3-dichloro-4-nitro | 3',5'-dichloro | 4 | Nitro group on pyrrole |

| Pyrrolomycin B | 4,5-dichloro-3-nitro | 3',5'-dichloro | 4 | Nitro group on pyrrole |

| Pyrrolomycin C | 2,3-dichloro | 3',5'-dichloro | 4 | None |

| Pyrrolomycin D | 2,3,4-trichloro | 3',5'-dichloro | 5 | None |

| Pyrrolomycin E | 5-chloro-3-nitro | 3',5'-dichloro | 3 | Nitro group on pyrrole |

Pyrrolomycins A and B both contain nitro groups on their pyrrole rings, distinguishing them from pyrrolomycin C [11]. Pyrrolomycin A features a 2,3-dichloro-4-nitro substitution pattern on the pyrrole ring, while pyrrolomycin B exhibits a 4,5-dichloro-3-nitro arrangement [15]. Despite these differences, all pyrrolomycin congeners maintain the 3',5'-dichloro substitution pattern on the phenol ring, suggesting the importance of this feature for the family's biological activity [6] [11].

The structural variations among pyrrolomycin congeners significantly influence their physicochemical properties and biological activities [7]. For instance, the additional chlorine atom in pyrrolomycin D correlates with its broader antimicrobial spectrum compared to pyrrolomycin C [16]. Similarly, the presence of nitro groups in pyrrolomycins A, B, and E affects their electronic properties and potentially their mechanisms of action [11] [15].

Physicochemical Characteristics and Stability Profile

Pyrrolomycin C exhibits distinctive physicochemical characteristics that influence its behavior in various environments and contribute to its biological properties [1]. The compound appears as yellow needle-like crystals with a melting point of 220-221°C, after which decomposition occurs [4] [14]. Elemental analysis confirms its composition as C 40.92%, H 1.53%, N 4.24%, and Cl 43.26%, consistent with its molecular formula C11H5Cl4NO2 [4].

The solubility profile of pyrrolomycin C reveals its preferential dissolution in organic solvents rather than aqueous media [4]. Specifically, it is soluble in acetone, dioxane, ethyl acetate, and lower alcohols, while being only sparingly soluble in chloroform and insoluble in water [4] [14]. This solubility pattern reflects the compound's lipophilic nature, attributed to its high chlorine content and limited polar functional groups [5].

Table 4: Physicochemical Properties of Pyrrolomycin C

| Property | Value/Characteristic |

|---|---|

| Molecular Formula | C11H5Cl4NO2 |

| Molecular Weight (Da) | 324.978 |

| Exact Mass (Da) | 322.9074 |

| Appearance | Yellow needles |

| Melting Point (°C) | 220-221 |

| Elemental Analysis | C 40.92%, H 1.53%, N 4.24%, Cl 43.26% |

| Solubility Profile | Soluble: acetone, dioxane, ethyl acetate, lower alcohols; Sparingly soluble: chloroform; Insoluble: water |

| Stability | Stable under normal conditions; sensitive to strong oxidizing/reducing agents |

Spectroscopic analysis of pyrrolomycin C provides valuable insights into its electronic structure and molecular interactions [2]. Ultraviolet (UV) spectroscopy reveals characteristic absorption maxima at 220 nm (shoulder, ε=650), 260 nm (shoulder, ε=250), 327 nm (ε=455), and 340 nm (shoulder, ε=450), reflecting the compound's extended conjugation system [4]. Infrared (IR) spectroscopy shows distinctive bands corresponding to aromatic C=C and C=N stretching, hydroxyl O-H stretching, and carbonyl C=O stretching vibrations [4].

The stability profile of pyrrolomycin C indicates that it is relatively stable under normal storage conditions but may undergo degradation under specific environmental stressors [5]. The compound exhibits good thermal stability up to its melting point but decomposes at higher temperatures [4]. Regarding pH stability, pyrrolomycin C demonstrates greater stability in slightly acidic to neutral conditions, while potentially undergoing hydrolysis in strongly basic media [5].

Table 5: Stability Profile of Pyrrolomycin C

| Stability Parameter | Characteristic/Observation |

|---|---|

| Thermal Stability | Stable up to melting point (220-221°C); decomposition occurs above this temperature |

| pH Stability | More stable in slightly acidic to neutral conditions; may hydrolyze in strongly basic media |

| Light Sensitivity | Potential photosensitivity due to conjugated aromatic system; should be protected from direct light |

| Oxidative Stability | Susceptible to oxidation due to phenolic hydroxyl group and electron-rich pyrrole ring |

| Storage Conditions | Recommended storage in amber containers at 2-8°C under inert atmosphere |

| Shelf Life | Extended when stored properly; gradual degradation may occur over prolonged periods |

| Degradation Products | Potential dechlorination and oxidation products; specific degradation pathways not fully characterized |

The physicochemical characteristics of pyrrolomycin C, including its partition coefficient (LogP) estimated at 4.2-4.8, indicate high lipophilicity that contributes to its membrane permeability [5] [7]. The compound possesses two hydrogen bond donors (N-H of pyrrole and O-H of phenol) and three hydrogen bond acceptors (carbonyl oxygen, phenolic oxygen, and pyrrole nitrogen), which influence its intermolecular interactions [5]. With only one rotatable bond (carbonyl-phenol bond), pyrrolomycin C exhibits limited conformational flexibility due to its extensively conjugated system [5].